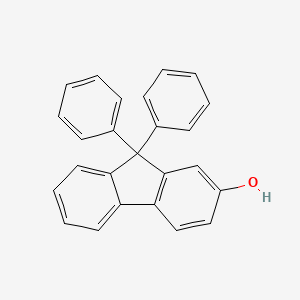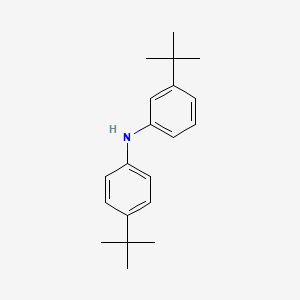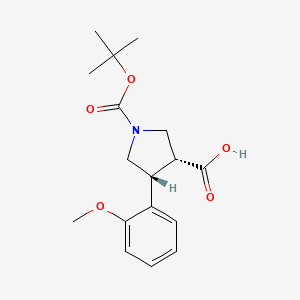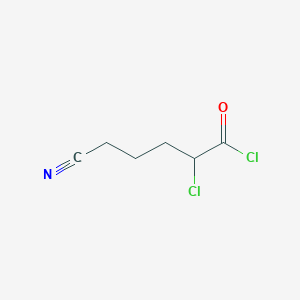
2-Chloro-5-cyanopentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-cyanopentanoyl chloride is an organic compound with the molecular formula C6H8ClNO It is a chlorinated derivative of pentanoyl chloride, featuring both a cyano group and a chloro group on the pentanoyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanopentanoyl chloride typically involves the chlorination of 5-cyanopentanoyl chloride. One common method includes the reaction of 5-cyanopentanoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{5-Cyanopentanoyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-cyanopentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-5-cyanopentanoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-Chloro-5-cyanopentanoic acid.
Reduction: 2-Chloro-5-aminopentanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-cyanopentanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-cyanopentanoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can participate in further chemical transformations, such as reduction or hydrolysis, to yield functionalized products.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-bromopentanoyl chloride: Similar structure but with a bromine atom instead of a cyano group.
5-Cyanopentanoyl chloride: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-aminopentanoyl chloride: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-cyanopentanoyl chloride is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H7Cl2NO |
|---|---|
Molekulargewicht |
180.03 g/mol |
IUPAC-Name |
2-chloro-5-cyanopentanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(6(8)10)3-1-2-4-9/h5H,1-3H2 |
InChI-Schlüssel |
LNGIEOAAVBMHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#N)CC(C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


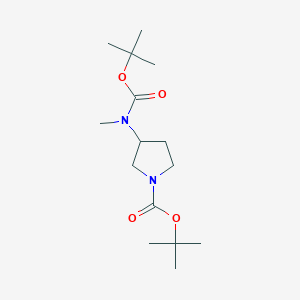
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

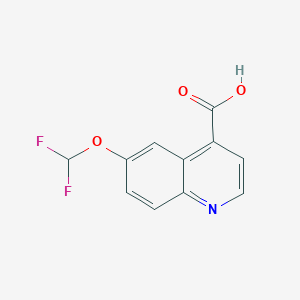
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
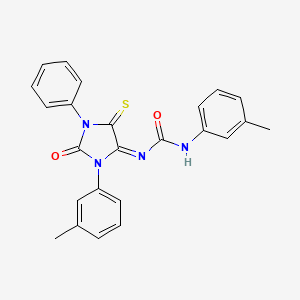
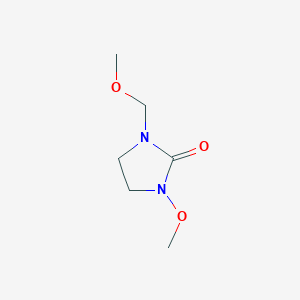
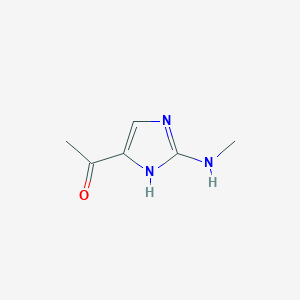
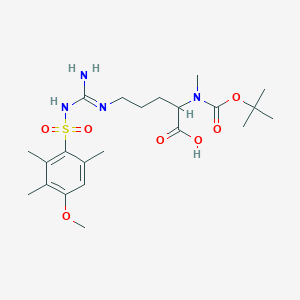
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
